molecular formula C20H23NO5 B4773613 butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate

butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate

Cat. No. B4773613
M. Wt: 357.4 g/mol
InChI Key: USMSLMURKZUVMO-UHFFFAOYSA-N
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Description

Butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate, also known as DMBA-butyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an anticancer agent. This compound belongs to the family of benzoylphenylurea derivatives and is synthesized by the reaction of butyl isocyanate with 3-[(3,4-dimethoxyphenyl)amino]benzoic acid.

Mechanism of Action

Butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate ester exerts its anticancer activity by targeting the microtubules of cancer cells. It binds to the colchicine site of tubulin, which disrupts the microtubule dynamics and prevents the formation of the mitotic spindle. This results in the inhibition of cell division and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
This compound ester has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately apoptosis. Additionally, this compound ester has been found to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate ester is its potential as a selective anticancer agent, which minimizes its toxicity towards normal cells. Additionally, its mechanism of action is well understood, which makes it a promising candidate for further research. However, one of the limitations of this compound ester is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate ester. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents. Another direction is to study its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo, which is important for its clinical development.

Scientific Research Applications

Butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate ester has been extensively studied for its potential anticancer activity. Studies have shown that this compound exhibits significant cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer. This compound ester induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathways. Additionally, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.

properties

IUPAC Name

butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-4-5-11-26-20(23)15-7-6-8-16(12-15)21-19(22)14-9-10-17(24-2)18(13-14)25-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMSLMURKZUVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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